molecular formula C7H14ClN B1415858 N-ethylbicyclo[1.1.1]pentan-1-amine hydrochloride CAS No. 2187435-35-2

N-ethylbicyclo[1.1.1]pentan-1-amine hydrochloride

Cat. No.: B1415858
CAS No.: 2187435-35-2
M. Wt: 147.64 g/mol
InChI Key: AISWUEVMTZTDJY-UHFFFAOYSA-N
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Description

N-ethylbicyclo[111]pentan-1-amine hydrochloride is a chemical compound with the molecular formula C7H14ClN It is a bicyclic amine derivative, characterized by its unique bicyclo[111]pentane structure, which imparts distinct chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethylbicyclo[1.1.1]pentan-1-amine hydrochloride typically involves the following steps:

    Formation of the Bicyclo[1.1.1]pentane Core: The bicyclo[1.1.1]pentane core can be synthesized through a [2+2] cycloaddition reaction of suitable precursors, such as 1,3-dibromo-2-chloropropane and ethylene, under high-pressure conditions.

    Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions. For instance, the bicyclo[1.1.1]pentane derivative can be reacted with an amine source like ethylamine in the presence of a base such as sodium hydride.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for the cycloaddition step and automated systems for the subsequent reactions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-ethylbicyclo[1.1.1]pentan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-ethylbicyclo[1.1.1]pentan-1-one derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the compound to its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: N-ethylbicyclo[1.1.1]pentan-1-one.

    Reduction: N-ethylbicyclo[1.1.1]pentan-1-amine.

    Substitution: Various substituted bicyclo[1.1.1]pentane derivatives.

Scientific Research Applications

N-ethylbicyclo[1.1.1]pentan-1-amine hydrochloride has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as high thermal stability and rigidity.

    Biological Studies: It is used in studies to understand the interaction of bicyclic amines with biological systems, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of N-ethylbicyclo[1.1.1]pentan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The bicyclo[1.1.1]pentane core provides a rigid framework that can fit into specific binding sites, while the ethylamine moiety can form hydrogen bonds and electrostatic interactions with amino acid residues. This dual interaction can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[1.1.1]pentane: The parent hydrocarbon structure without the amino group.

    N-methylbicyclo[1.1.1]pentan-1-amine: A similar compound with a methyl group instead of an ethyl group.

    Bicyclo[1.1.1]pentan-1-amine: The amine derivative without the ethyl group.

Uniqueness

N-ethylbicyclo[1.1.1]pentan-1-amine hydrochloride is unique due to the presence of both the bicyclo[1.1.1]pentane core and the ethylamine moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-ethylbicyclo[1.1.1]pentan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N.ClH/c1-2-8-7-3-6(4-7)5-7;/h6,8H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AISWUEVMTZTDJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC12CC(C1)C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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